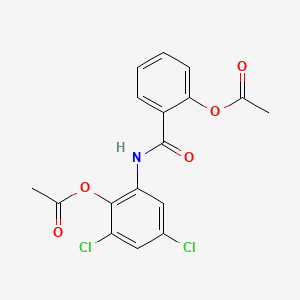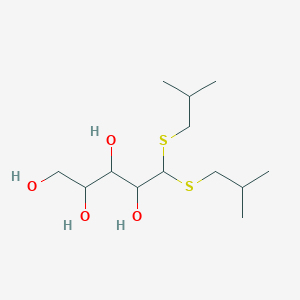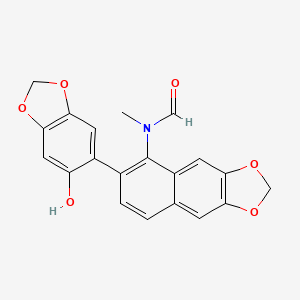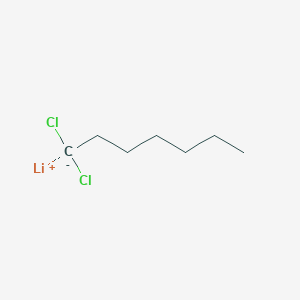
lithium;1,1-dichloroheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1,1-dichloroheptane is a chemical compound with the molecular formula C7H14Cl2Li It is a derivative of heptane, where two chlorine atoms are attached to the first carbon atom, and a lithium atom is also bonded
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,1-dichloroheptane typically involves the reaction of 1,1-dichloroheptane with a lithium reagent. One common method is the reaction of 1,1-dichloroheptane with lithium metal in an aprotic solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent the oxidation of lithium.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in the laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium;1,1-dichloroheptane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form heptane or other derivatives.
Organometallic Reactions: The lithium atom can participate in organometallic reactions, forming new carbon-lithium bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used to replace chlorine atoms with iodine.
Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Organometallic: Grignard reagents can react with this compound to form new organometallic compounds.
Major Products
Substitution: 1-Iodoheptane
Reduction: Heptane
Organometallic: Various organolithium compounds
Scientific Research Applications
Lithium;1,1-dichloroheptane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organometallic compounds.
Biology: Potential use in the study of lithium’s effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of lithium’s known mood-stabilizing properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which lithium;1,1-dichloroheptane exerts its effects involves the interaction of the lithium ion with various molecular targets. Lithium is known to affect neurotransmitter pathways, second messenger systems, and intracellular signaling pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloroheptane: Similar structure but lacks the lithium atom.
1,1-Dibromoheptane: Similar structure with bromine atoms instead of chlorine.
1,1-Dichlorooctane: Similar structure with an additional carbon atom.
Uniqueness
Lithium;1,1-dichloroheptane is unique due to the presence of the lithium atom, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where lithium’s properties are beneficial, such as in organometallic chemistry and potential therapeutic uses.
Properties
CAS No. |
66250-14-4 |
|---|---|
Molecular Formula |
C7H13Cl2Li |
Molecular Weight |
175.0 g/mol |
IUPAC Name |
lithium;1,1-dichloroheptane |
InChI |
InChI=1S/C7H13Cl2.Li/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3;/q-1;+1 |
InChI Key |
GLGXBYOLBJPKLX-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCCCCC[C-](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


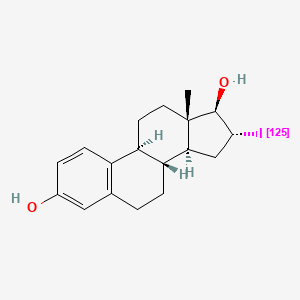
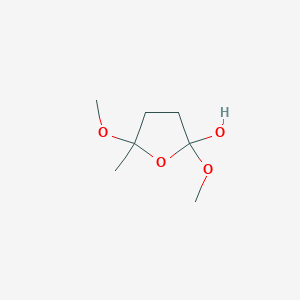
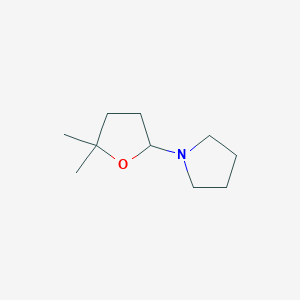
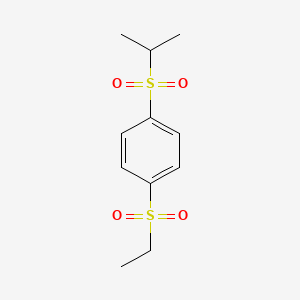
![1-Methyl-4-{[(propan-2-yl)oxy]methyl}piperazine](/img/structure/B14472096.png)
![[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14472106.png)
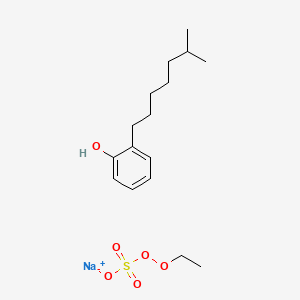
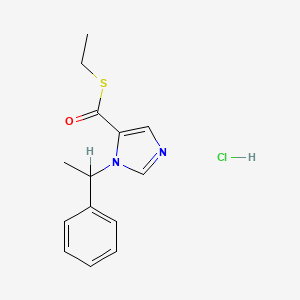

![2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate](/img/structure/B14472118.png)
